molecular formula C9H12N4 B8284990 5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole

5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole

Cat. No. B8284990
M. Wt: 176.22 g/mol
InChI Key: DPYAPBLJJHWSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394311B2

Procedure details

To a stirred mixture of 1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5-carbaldehyde (1.57 g, 8.71 mmol, Eq: 1.00) and potassium carbonate (2.41 g, 17.4 mmol, Eq: 2) at 25° C. in methanol (60 ml) under an argon atmosphere was added dropwise a solution of dimethyl 1-diazo-2-oxopropylphosphonate (2.01 g, 1.57 ml, 10.5 mmol, Eq: 1.2) in methanol (12 ml). The mixture was stirred at 25° C. for 3 h. The crude material was applied on silica gel and purified by flash chromatography over a 50 g silica gel column using dichloromethane/methanol 0-10% as eluent affording 5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole (785 mg, 51.1%) as an orange solid. MS: m/z=149.2 (M+H+)
Name
1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5-carbaldehyde
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]=O)=[N:5][C:4]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:3]1.[C:14](=O)([O-])[O-].[K+].[K+].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-]>CO>[C:7]([C:6]1[N:2]([CH3:1])[N:3]=[C:4]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:5]=1)#[CH:14] |f:1.2.3|

Inputs

Step One
Name
1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5-carbaldehyde
Quantity
1.57 g
Type
reactant
Smiles
CN1N=C(N=C1C=O)N1CCCC1
Name
Quantity
2.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over a 50 g silica gel column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C1=NC(=NN1C)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 785 mg
YIELD: PERCENTYIELD 51.1%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.